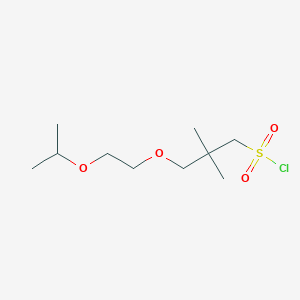![molecular formula C14H15BrN4OS B13473029 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is a complex organic compound that features a bromine atom, a piperazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide typically involves a multi-step process:
Preparation of Electrophiles: The initial step involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to produce 2-Bromo-N-(un/substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then reacted with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), with lithium hydride (LiH) as an activator to achieve the targeted amides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antibacterial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide: This compound shares a similar structure but has different substituents on the piperazine ring.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another related compound with a furan ring instead of a thiazole ring.
Uniqueness
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is unique due to its specific combination of a bromine atom, a piperazine ring, and a thiazole ring
Propriétés
Formule moléculaire |
C14H15BrN4OS |
|---|---|
Poids moléculaire |
367.27 g/mol |
Nom IUPAC |
2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4OS/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,20) |
Clé InChI |
CMQYKEULXYCHMU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


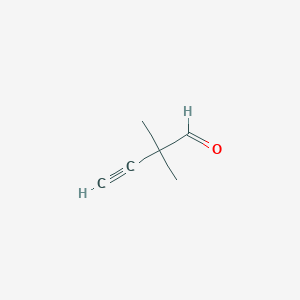
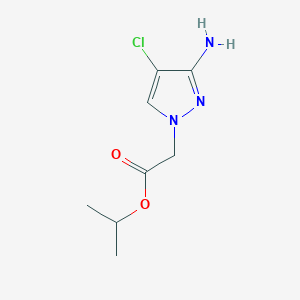
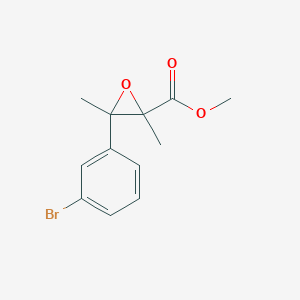

amine hydrochloride](/img/structure/B13472965.png)

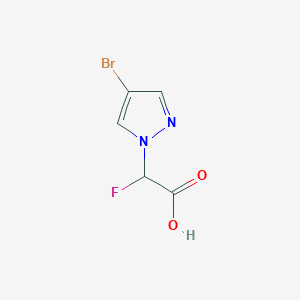
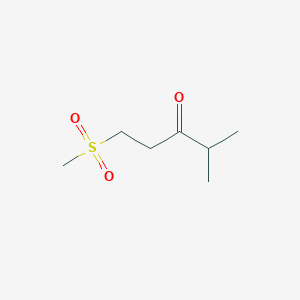
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)


